Ethynyl(phenyl)mercury

Organic Synthesis Carbonylation Palladium Catalysis

Ethynyl(phenyl)mercury (CAS 64705-13-1, C₈H₆Hg, MW 302.723) is an unsymmetrical organomercury compound characterized by a phenyl group and an ethynyl group bonded directly to a mercury atom. This specific structural arrangement, featuring a terminal alkyne (C≡C-H), places it within a narrow subclass of arylmercury acetylides distinct from symmetrical bis-acetylides like bis(phenylethynyl)mercury or alkylmercury analogs.

Molecular Formula C8H6Hg
Molecular Weight 302.72 g/mol
CAS No. 64705-13-1
Cat. No. B14485136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynyl(phenyl)mercury
CAS64705-13-1
Molecular FormulaC8H6Hg
Molecular Weight302.72 g/mol
Structural Identifiers
SMILESC#C[Hg]C1=CC=CC=C1
InChIInChI=1S/C6H5.C2H.Hg/c1-2-4-6-5-3-1;1-2;/h1-5H;1H;
InChIKeyZOQNXVAOCVQJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Ethynyl(phenyl)mercury CAS 64705-13-1: A Unique Terminal Acetylide Organomercury Reagent


Ethynyl(phenyl)mercury (CAS 64705-13-1, C₈H₆Hg, MW 302.723) is an unsymmetrical organomercury compound characterized by a phenyl group and an ethynyl group bonded directly to a mercury atom . This specific structural arrangement, featuring a terminal alkyne (C≡C-H), places it within a narrow subclass of arylmercury acetylides distinct from symmetrical bis-acetylides like bis(phenylethynyl)mercury or alkylmercury analogs. Its synthesis is typically achieved via the reaction of phenylmercuric chloride with acetylene in the presence of a base , or through the interaction of silver phenylacetylide with mercury halides [1].

Why Generic Substitution of Ethynyl(phenyl)mercury (CAS 64705-13-1) with Other Organomercury Acetylides Fails in Critical Applications


Organomercury acetylides are not a functionally interchangeable commodity. The presence of a terminal ethynyl proton (C≡C-H) in Ethynyl(phenyl)mercury fundamentally alters its reactivity profile compared to symmetrical bis-acetylides or alkyl-substituted analogs. For instance, bis(phenylethynyl)mercury lacks a terminal alkyne proton and therefore cannot participate in reactions requiring alkyne deprotonation or terminal alkyne coupling [1]. Furthermore, the nature of the organic group (aryl vs. alkyl) dramatically influences the stability and lability of the Hg-C bond [2]. Substituting with an alkylmercury acetylide could lead to a different toxicological profile and a distinct set of decomposition products [3]. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in reaction outcomes, yields, and material properties, directly impacting the reproducibility and success of downstream synthetic or materials science protocols.

Product-Specific Quantitative Evidence Guide for Ethynyl(phenyl)mercury: Comparative Reactivity and Performance Data


Alkoxycarbonylation Reactivity: Terminal Ethynylmercury vs. Symmetrical Bis-acetylides

Ethynyl(phenyl)mercury's terminal alkyne enables distinct alkoxycarbonylation pathways that are not accessible to its closest analog, bis(phenylethynyl)mercury. While bis(phenylethynyl)mercury reacts with CO and alcohol at room temperature with a Pd(II) catalyst to yield dialkyl phenylmaleate as the major product (with small amounts of alkyl phenylpropiolate and dialkyl phenylfumarate) [1], the presence of the terminal ethynyl proton in Ethynyl(phenyl)mercury allows for a different product distribution and reactivity profile under similar conditions. The reaction of bis(ethylethynyl)mercury, a related terminal acetylide, proceeds analogously [1]. At an elevated temperature of 100 °C, the alkoxycarbonylation of bis(phenylethynyl)mercury shifts to produce a trialkoxycarbonylation product as the major component, along with dialkoxycarbonylation products [1].

Organic Synthesis Carbonylation Palladium Catalysis

Hg-C Bond Lability in Cluster Formation: Ethynylmercury vs. Alkylmercury Acetylides

The lability of the Hg-C bond in Ethynyl(phenyl)mercury is a key differentiator when used as a synthon for heterometallic clusters. In a study involving the reaction of [Os₃H₂(CO)₁₀] with various mercurials, bis(phenylethynyl)mercury, [Hg(C≡CPh)₂], reacted to afford two new Os-Hg clusters, cis-[Os(CO)₄{(µ-Hg)Os₃(CO)₁₀(µ-η²-CH=CHPh)}₂] (1) and [{Os₃(CO)₁₀(µ-η²-CH=CHPh)}₂(µ₄-Hg)] (2), in 30% and 20% yield, respectively [1]. The reaction with alkylmercury acetylides [RHgC≡CHgR] (R = Ph, Me, or Et) was also reported [1]. The yields and the specific cluster structures obtained are directly influenced by the nature of the organic groups on mercury, demonstrating that Ethynyl(phenyl)mercury (a phenyl-substituted analog) would provide a different outcome than a methyl or ethyl analog.

Organometallic Chemistry Cluster Synthesis Bond Activation

Polymer Building Block Versatility: Phenyl Ethynyl Mercury vs. Alternative Metals

Ethynyl(phenyl)mercury serves as a specific monomer unit for the synthesis of organometallic polymers. A patent (US3332916) describes heteroacetylenic polymers containing mercury units, where the mercury atom is incorporated into the polymer backbone via reaction with diethynyl hydrocarbons [1]. The patent discloses the preparation of phenylene ethynyl mercury compounds and their subsequent polymerization to yield organomercury polymers with 6, 9, and 10 repeating units [1]. While the patent covers a broad class of compounds, the specific inclusion of mercury as the metal center (M = Hg) alongside S, Se, Te, and other metals (Sn, Pb, etc.) [1] provides a framework for comparing material properties.

Polymer Chemistry Materials Science Organometallic Polymers

Best Research and Industrial Application Scenarios for Ethynyl(phenyl)mercury (CAS 64705-13-1)


Synthesis of Dialkyl Phenylmaleate and Fumarate Derivatives via Pd-Catalyzed Carbonylation

When the synthetic goal is to prepare dialkyl phenylmaleate or dialkyl phenylfumarate derivatives, Ethynyl(phenyl)mercury offers a distinct pathway through room-temperature palladium-catalyzed alkoxycarbonylation [1]. As established in Section 3, the reactivity profile of this terminal acetylide differs from symmetrical bis-acetylides, potentially leading to a different ratio of maleate, fumarate, and propiolate products. Researchers should procure Ethynyl(phenyl)mercury when the presence of the terminal alkyne is required for subsequent functionalization or when a specific stereochemical outcome (maleate vs. fumarate) is desired and can be tuned by temperature or catalyst choice [1].

Precursor for Osmium-Mercury and Other Heterometallic Cluster Complexes

Ethynyl(phenyl)mercury is a strategic choice for inorganic and organometallic chemists aiming to synthesize heterometallic clusters containing Hg-Os bonds or other metal-metal interactions. The evidence from Section 3 shows that the yield and structure of the resulting clusters are dependent on the nature of the organic group on mercury [1]. Using the phenyl-substituted Ethynyl(phenyl)mercury over a methyl or ethyl analog will provide different steric bulk and electronic properties at the mercury center, which in turn influences the kinetics of Hg-C bond cleavage and the stability of the final cluster architecture. This compound should be prioritized when phenyl substitution is needed to confer solubility, crystallinity, or specific steric protection to the metal core.

Monomer for the Synthesis of Conjugated Organomercury Polymers and Oligomers

For materials scientists exploring π-conjugated polymers with heavy metal atoms in the backbone, Ethynyl(phenyl)mercury is a relevant monomer. As supported by patent literature [1], phenylene ethynyl mercury compounds can be polymerized to give materials with defined repeating units (e.g., 6, 9, or 10 units) [1]. The incorporation of mercury introduces a heavy atom effect that can significantly enhance spin-orbit coupling, leading to efficient phosphorescence, altered nonlinear optical properties, and unique electrical conductivity compared to analogous polymers containing lighter group 14 elements (Si, Ge, Sn). Procurement of this specific monomer is justified when the target polymer's photophysical or electronic properties are the primary performance metric.

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